molecular formula C9H13NO4S2 B7960428 Erdosteine Methyl Ester

Erdosteine Methyl Ester

Cat. No.: B7960428
M. Wt: 263.3 g/mol
InChI Key: VLQHIMHOYRPRTM-UHFFFAOYSA-N
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Description

Erdosteine Methyl Ester (CAS 1667709-77-4) is a high-quality chemical reference standard essential for the research and development of the active pharmaceutical ingredient (API) Erdosteine . With a molecular formula of C9H13NO4S2 and a molecular weight of 263.33 g/mol , this well-characterized compound is primarily used in analytical method development (AMV) and method validation for pharmaceutical quality control (QC) . It serves a crucial role in ensuring the quality and consistency of pharmaceutical synthesis and formulation processes, and its traceability to pharmacopeial standards such as USP or EP makes it a vital component for regulatory submissions, including Abbreviated New Drug Applications (ANDA) . This product is supplied with comprehensive characterization data and is intended for analytical purposes exclusively. It is strictly for research use and is not intended for diagnostic or human use . Please handle with care and refer to the Safety Data Sheet (SDS) for proper handling procedures .

Properties

IUPAC Name

methyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-14-8(12)5-15-4-7(11)10-6-2-3-16-9(6)13/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQHIMHOYRPRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)NC1CCSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Erdosteine Methyl Ester can be synthesized through esterification reactions. One common method involves the reaction of Erdosteine with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For Erdosteine methyl ester, this would result in Erdosteine (free carboxylic acid) and methanol:

Erdosteine-OCH3+H2OErdosteine-OH+CH3OH\text{Erdosteine-OCH}_3 + \text{H}_2\text{O} \rightarrow \text{Erdosteine-OH} + \text{CH}_3\text{OH}

  • Mechanism : Acid-catalyzed hydrolysis follows the PADPED pathway (protonation, nucleophilic attack, deprotonation, protonation of leaving group, elimination, deprotonation) .

  • Kinetics : Hydrolysis rates depend on pH and temperature. For similar esters, pseudo-first-order rate constants range from 10310^{-3} to 10510^{-5} s1^{-1} under physiological conditions .

Transesterification

This compound could undergo transesterification with alcohols in the presence of acid/base catalysts to form alternative esters. For example:

Erdosteine-OCH3+ROHErdosteine-OR+CH3OH\text{Erdosteine-OCH}_3 + \text{ROH} \rightarrow \text{Erdosteine-OR} + \text{CH}_3\text{OH}

  • Conditions :

    • Basic: Nano CuO/K2_2CO3_3 in DMSO at 140°C (analogous to lignin methoxy group transfer ).

    • Acidic: H2_2SO4_4 or HCl in refluxing ethanol .

  • Yield : Transesterification of methyl benzoate derivatives under basic conditions achieves >90% yields .

Aminolysis to Amides

Reaction with amines could produce amide derivatives:

Erdosteine-OCH3+RNH2Erdosteine-NHR+CH3OH\text{Erdosteine-OCH}_3 + \text{RNH}_2 \rightarrow \text{Erdosteine-NHR} + \text{CH}_3\text{OH}

  • Catalysts : Phosphoric anhydrides or carbodiimides (e.g., EDC) facilitate amide bond formation, as seen in Erdosteine’s synthesis .

  • Efficiency : Coupling yields for similar systems exceed 80% under continuous-flow microreactor conditions .

Oxidation and Epoxidation

Unsaturated esters undergo epoxidation. If this compound contains double bonds, it could react with peracids:

Erdosteine-OCH3+RCO3HEpoxidized Erdosteine-OCH3+RCO2H\text{Erdosteine-OCH}_3 + \text{RCO}_3\text{H} \rightarrow \text{Epoxidized Erdosteine-OCH}_3 + \text{RCO}_2\text{H}

  • Conditions : Performic or peracetic acid at 60°C, with iodine values decreasing from >180 to <5 g I2_2/100 g post-reaction .

  • Side Reactions : Epoxide hydrolysis to diols occurs under prolonged reaction times .

Enzymatic Degradation

Esterases or lipases catalyze this compound hydrolysis. For example:

  • Pseudomonas cepacia lipase : Converts methyl esters to acids with >95% enantiomeric excess in biphasic systems .

  • Thermostability : Enzymatic activity remains stable up to 50°C, with kcat/KMk_{\text{cat}}/K_M values of ~104^4 M1^{-1}s1^{-1} .

Stability Under Physiological Conditions

This compound’s metabolite profile suggests rapid hydrolysis to the active thiol form (Met 1) in vivo, analogous to Erdosteine’s conversion .

  • Half-life : Estimated <30 min in plasma due to esterase activity.

  • Antioxidant Activity : Metabolite Met 1 scavenges H2_2O2_2 and HOCl with rate constants comparable to glutathione .

Scientific Research Applications

Introduction to Erdosteine Methyl Ester

This compound, a derivative of erdosteine, is a compound that has garnered attention for its potential therapeutic applications in respiratory diseases. Originally developed as a mucolytic agent, erdosteine has demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and antibacterial properties. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, clinical studies, and potential future uses.

Mucolytic Activity

This compound acts primarily as a mucolytic agent by breaking down mucus in the airways. This facilitates easier expectoration and improves respiratory function. The compound is metabolized to its active form, Met 1, which enhances mucociliary clearance and reduces sputum viscosity .

Antioxidant Properties

The antioxidant effects of this compound are significant. Met 1 has been shown to scavenge reactive oxygen species (ROS), including hydrogen peroxide and hypochlorous acid. This action helps mitigate oxidative stress in lung tissues, which is crucial for patients suffering from chronic obstructive pulmonary disease (COPD) and other pulmonary conditions .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-κB (NF-κB) and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These effects contribute to its therapeutic potential in treating inflammatory lung diseases .

Antibacterial Activity

Research indicates that this compound also possesses antibacterial properties, particularly against respiratory pathogens. It disrupts the integrity of bacterial fimbriae, which may enhance its efficacy when used alongside antibiotics in treating respiratory infections .

Chronic Obstructive Pulmonary Disease (COPD)

This compound has been extensively studied for its role in managing COPD. Clinical trials have shown that it significantly reduces the frequency and severity of exacerbations in COPD patients. For instance, the RESTORE study demonstrated a 47% reduction in exacerbation rates among patients treated with erdosteine compared to placebo .

Table 1: Clinical Efficacy of Erdosteine in COPD Studies

Study NamePatient CountTreatment DurationExacerbation Rate ReductionNotes
RESTORE25412 months47%Significant reduction in AECOPDs
EQUALIFE1558 monthsSignificantImproved quality of life
Fioretti & Bandera1326 monthsReduced severityDecreased work absence days

Chronic Bronchitis

In patients with chronic bronchitis, erdosteine has shown promise in reducing symptoms and improving overall respiratory function. A study involving 237 patients demonstrated that combining erdosteine with antibiotics led to faster symptom relief compared to antibiotics alone .

Potential Use in Asthma

Although not yet clinically validated, preliminary studies suggest that this compound could be beneficial as an adjunct therapy for asthma. It has been observed to modulate inflammatory responses without suppressing cough reflexes essential for mucus clearance .

Investigating Pulmonary Fibrosis

Emerging research indicates that erdosteine may have potential applications in treating idiopathic pulmonary fibrosis (IPF). Experimental studies have shown that it can prevent bleomycin-induced lung fibrosis in animal models by reducing oxidative stress and inflammation . Further clinical investigations are warranted.

Combination Therapies

The combination of this compound with other agents, such as ascorbic acid, is being explored to enhance its therapeutic effects. Such combinations could potentially improve outcomes for patients with complex respiratory conditions .

Mechanism of Action

Erdosteine Methyl Ester exerts its effects primarily through its active metabolites, which are formed after the compound undergoes metabolic transformation in the body. These metabolites possess mucolytic properties, breaking down mucus and facilitating its expulsion from the respiratory tract. Additionally, the compound exhibits antioxidant activity by scavenging reactive oxygen species, thereby reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Erdosteine C$8$H${11}$NO$4$S$2$ 249.31 Thiolactone, carboxymethyl
Erdosteine Methyl Ester C$9$H${13}$NO$4$S$2$ 263.33 Methyl ester, thiolactone
N-Acetylcysteine (NAC) C$5$H$9$NO$_3$S 163.20 Free thiol, acetylated amine
S-Carboxymethylcysteine C$5$H$9$NO$_4$S 179.19 Carboxymethyl, thiol

This compound differs from erdosteine by the addition of a methyl ester group, which reduces its polarity and may delay metabolic activation. In contrast, NAC and S-carboxymethylcysteine lack the thiolactone ring but retain free thiol groups critical for mucolytic activity .

Pharmacological Activity

Antioxidant and Anti-inflammatory Effects

  • Erdosteine : Metabolite Met 1 scavenges reactive oxygen species (ROS), including H$2$O$2$ and HOCl, with an affinity ~80% of glutathione (GSH). It also suppresses inflammatory cytokines (e.g., IL-5, IL-13) in COPD models .
  • This compound: No direct antioxidant activity reported; its esterified structure likely prevents the release of free thiols required for ROS scavenging .
  • NAC : Scavenges ROS at ~70% of GSH’s efficiency but lacks anti-inflammatory effects comparable to erdosteine .
  • S-Carboxymethylcysteine : Moderate ROS scavenging; primarily acts as a mucoregulator without significant anti-inflammatory benefits .

Mucolytic Activity

  • Erdosteine : Enhances mucociliary clearance by 20–30% in preclinical models via Met 1, promoting airway secretion and reducing mucus viscosity .
  • This compound: Limited data; esterification likely reduces mucolytic potency due to impaired metabolism to active thiols .
  • NAC/S-Carboxymethylcysteine : Both improve mucus clearance but are less effective than erdosteine in reducing exacerbation frequency .

Clinical Efficacy in COPD

Table 2: Comparative Clinical Outcomes in COPD Management

Compound Exacerbation Risk Reduction (vs. Placebo) Time to First Exacerbation (Days) Hospitalization Risk Reduction
Erdosteine 47–58% 182 vs. 169 (placebo) 58%
S-Carboxymethylcysteine 32% 160 vs. 150 (placebo) 35%
NAC 28% 155 vs. 145 (placebo) 25%
This compound Not studied Not studied Not studied

Erdosteine demonstrates superior efficacy in reducing exacerbations and hospitalizations compared to S-carboxymethylcysteine and NAC, attributed to its dual antioxidant-mucolytic action . This compound’s clinical relevance remains uncharacterized due to its status as a non-active impurity.

Metabolic Pathways and Stability

  • Erdosteine : Rapidly hydrolyzed in the liver to Met 1, which exhibits a plasma half-life of 1.5–2 hours .
  • This compound : Likely undergoes esterase-mediated hydrolysis, but the slower cleavage of the methyl group (vs. erdosteine’s thiolactone) may limit bioavailability .
  • NAC : Directly releases cysteine for glutathione synthesis without requiring metabolic activation .

Biological Activity

Erdosteine Methyl Ester (CAS No: 1667709-77-4) is a derivative of erdosteine, a well-established mucolytic agent primarily used in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and mucolytic properties, supported by clinical studies and research findings.

  • Molecular Formula : C₉H₁₃NO₄S₂
  • Molecular Weight : 263.33 g/mol

This compound retains many biological activities associated with erdosteine, including:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, primarily through its metabolite Met 1. This metabolite scavenges reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl) effectively, thereby reducing oxidative stress in tissues .
  • Anti-inflammatory Effects : The compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB) in macrophages and reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . This mechanism is crucial for mitigating inflammation in respiratory diseases.
  • Mucolytic Activity : this compound aids in breaking down mucus and improving mucociliary clearance, which is essential for patients with chronic bronchitis and COPD.

Clinical Studies

Numerous clinical trials have evaluated the efficacy of this compound in various patient populations. Below is a summary of significant findings:

StudyPopulationTreatmentOutcome
Dal Negro et al., 2017445 patients with stable COPDErdosteine 300 mg twice daily vs. placeboReduction in acute exacerbation rates by 19.4%
Fioretti & Bandera132 patients with chronic bronchitisErdosteine 300 mg twice daily vs. placeboSignificant reduction in exacerbation incidence and severity
EQUALIFE Study155 patients with moderate COPDErdosteine 300 mg twice daily during winterReduced hospitalization days and improved quality of life
Hayashi et al.Mouse lung injury modelErdosteine treatmentInhibition of LPS-induced neutrophil influx

Case Studies

  • Chronic Bronchitis Management : In a randomized controlled trial involving patients with chronic bronchitis, treatment with this compound significantly improved symptoms such as cough frequency and sputum viscosity compared to placebo .
  • COPD Exacerbation Prevention : A multicenter study demonstrated that patients receiving Erdosteine showed a marked decrease in acute exacerbations of COPD, highlighting its role as an adjunct therapy in managing chronic respiratory conditions .

Q & A

Q. What experimental models are used to evaluate Erdosteine’s antioxidant effects in oxidative stress-induced organ damage?

Researchers employ in vivo rodent models (e.g., Wistar rats) exposed to toxins like diazinon (DZN) or contrast agents. Key parameters include oxidative stress markers such as malondialdehyde (MDA) for lipid peroxidation and reduced glutathione (GSH) for antioxidant capacity. Erdosteine’s efficacy is assessed by comparing treated and untreated groups via ANOVA with post hoc tests (e.g., LSD) .

Q. How is Erdosteine’s mucolytic activity validated in preclinical studies?

In vitro models measure ciliary beat frequency in airway epithelial cells, while in vivo studies use guinea pigs with induced allergic inflammation. Erdosteine’s metabolite (Met1) is tested for its ability to reduce mucus viscosity and stimulate clearance without suppressing cough reflexes, using cytokine profiling (e.g., IL-5, IL-10 modulation) .

Q. What methodologies confirm Erdosteine’s prodrug activation and metabolite bioavailability?

High-performance liquid chromatography (HPLC) and mass spectrometry analyze plasma samples from animal/human trials to quantify Met1 levels. Pharmacokinetic studies correlate metabolite concentration with therapeutic outcomes (e.g., exacerbation reduction in COPD) .

Advanced Research Questions

Q. How do researchers resolve contradictions between clinical trial data (e.g., RESTORE study) and treatment guidelines on Erdosteine’s use in COPD patients receiving inhaled corticosteroids (ICS)?

Subgroup analyses stratify patients by ICS use and eosinophil counts. Network meta-analyses compare Erdosteine’s efficacy against other thiol drugs (e.g., NAC, carboxymethylcysteine) using hazard ratios for exacerbation rates and hospitalization. The RESTORE trial demonstrated Erdosteine’s independence from ICS status, challenging GOLD 2020 recommendations .

Q. What experimental design optimizes the evaluation of Erdosteine’s anti-inflammatory effects in chronic disease models?

Randomized controlled trials (RCTs) in arthritis models (e.g., Freund’s adjuvant-induced rats) use dose-response studies (e.g., 20 mg/kg Erdosteine vs. methotrexate). Outcomes include joint swelling, inflammatory cytokines (TNF-α, IL-6), and oxidative markers. Taguchi orthogonal arrays may systematize parameter testing (e.g., dose, duration) .

Q. How are meta-analyses structured to assess Erdosteine’s superiority in reducing COPD exacerbations compared to other mucolytics?

Pairwise and network meta-analyses aggregate data from RCTs (e.g., 7 trials, n = 2,753 patients). Outcomes include relative risk (RR) for exacerbations, number needed to treat (NNT), and heterogeneity testing (I² statistic). Erdosteine showed the lowest NNT (10.11) vs. carboxymethylcysteine (15.2) and NAC (18.3) .

Q. What statistical methods address variability in Erdosteine’s therapeutic outcomes across heterogeneous COPD populations?

Mixed-effects models account for covariates like smoking history and comorbidities. Sensitivity analyses exclude outliers, while Kaplan-Meier curves compare time-to-first exacerbation between Erdosteine and placebo groups. Cox proportional hazards models adjust for ICS use .

Methodological Frameworks from Methyl Ester Research

(Note: Included for experimental design inspiration, though not directly related to Erdosteine.)

Q. How is the Taguchi method applied to optimize reaction parameters in ester synthesis?

Orthogonal arrays (e.g., L9) test variables like catalyst concentration (0.5–1.5 wt%), temperature (40–60°C), and molar ratios. Signal-to-noise (S/N) ratios prioritize factors (e.g., catalyst > temperature). Validation runs confirm predicted yields (e.g., 96.7% methyl ester) .

Q. What protocols ensure reproducibility in methyl ester yield calculations?

Gas chromatography (GC) with flame ionization detectors quantifies fatty acid methyl esters (FAMEs). Yield = (Actual/Theoretical) × 100, where theoretical moles = limiting reagent (e.g., methanol). Triplicate runs and ANOVA validate precision .

Contradictions and Limitations in Current Evidence

  • Clinical vs. Guideline Recommendations : Erdosteine’s efficacy in ICS-treated COPD patients conflicts with GOLD 2020, necessitating updated trials .
  • Antioxidant Mechanisms : While Erdosteine reduces MDA in DZN toxicity, its impact on other ROS pathways (e.g., superoxide dismutase) remains underexplored .

Tables for Key Findings

Parameter Erdosteine Effect Study Type Reference
COPD Exacerbation RiskRR = 0.64 (vs. placebo)Meta-analysis (7 RCTs)
Time to First ExacerbationHR = 0.57 (95% CI: 0.42–0.78)RCT (RESTORE trial)
Oxidative Stress (MDA Reduction)34% decrease (DZN + Erdosteine vs. DZN)Preclinical study

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